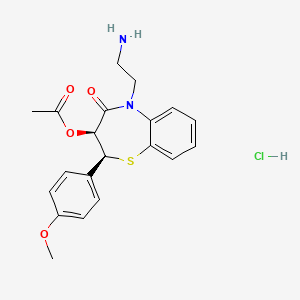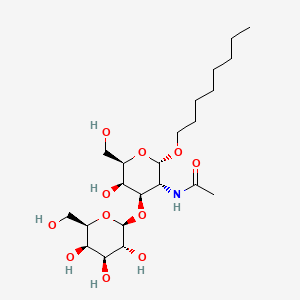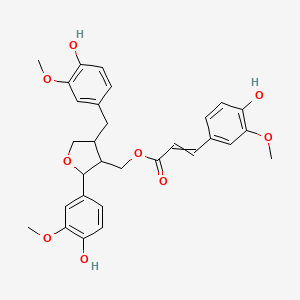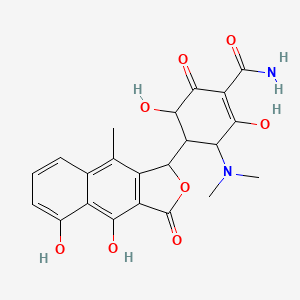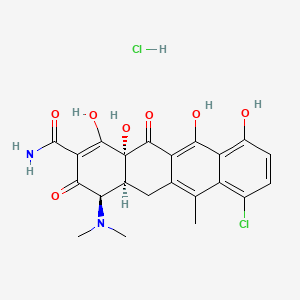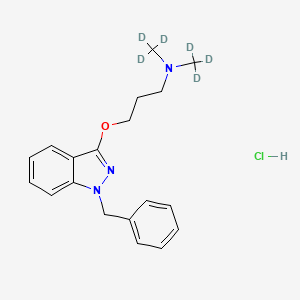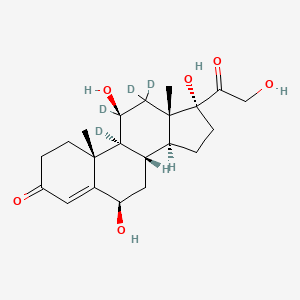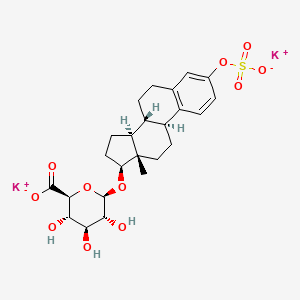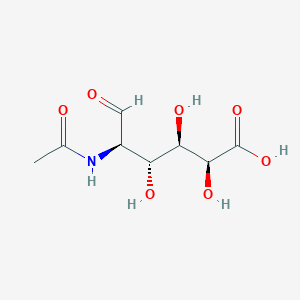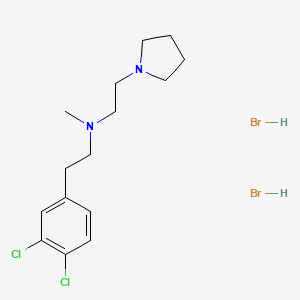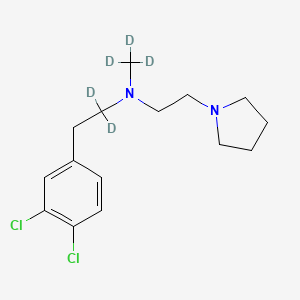![molecular formula C30H35NO4 B565606 tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate CAS No. 1189368-74-8](/img/structure/B565606.png)
tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate
Vue d'ensemble
Description
tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate: is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a desmethylated hydroxy functional group, which contribute to its unique chemical properties and biological activities .
Mécanisme D'action
Target of Action
The primary target of N-Boc-N-desmethyl-4-hydroxy Tamoxifen, also known as tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate, is the estrogen receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells .
Mode of Action
N-Boc-N-desmethyl-4-hydroxy Tamoxifen acts as an antagonist of the estrogen receptor . It binds to the ER, blocking the binding of estrogen, and thereby inhibiting the estrogen-dependent cell growth and proliferation of ER-positive mammary tumors .
Biochemical Pathways
The compound’s action affects the estrogen signaling pathway . By blocking the ER, it prevents the activation of this pathway by estrogen. This leads to a decrease in the proliferation of breast cancer cells and can induce apoptosis .
Pharmacokinetics
It is known that tamoxifen, the parent drug of n-boc-n-desmethyl-4-hydroxy tamoxifen, is extensively metabolized in the body to form active metabolites, including n-boc-n-desmethyl-4-hydroxy tamoxifen . These metabolites have higher exposure than the parent drug in the serum .
Result of Action
The molecular and cellular effects of N-Boc-N-desmethyl-4-hydroxy Tamoxifen’s action include the inhibition of estrogen-dependent cell growth and the induction of apoptosis in breast cancer cells . This can lead to a reduction in the size of breast tumors and potentially to the elimination of cancer cells .
Action Environment
Factors such as the patient’s metabolic rate, the presence of other medications, and individual genetic variations in drug metabolism could potentially influence the effectiveness of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-desmethyl-4-hydroxy Tamoxifen typically involves multiple steps, starting from Tamoxifen. The process includes:
Desmethylation: Removal of the methyl group from Tamoxifen.
Hydroxylation: Introduction of a hydroxy group at the 4-position.
Boc Protection: Addition of a tert-butoxycarbonyl group to protect the amine functionality.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired E/Z isomeric mixture is obtained.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydro
Propriétés
IUPAC Name |
tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO4/c1-6-27(22-10-8-7-9-11-22)28(23-12-16-25(32)17-13-23)24-14-18-26(19-15-24)34-21-20-31(5)29(33)35-30(2,3)4/h7-19,32H,6,20-21H2,1-5H3/b28-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOIZUSUOKWFEH-DQSJHHFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


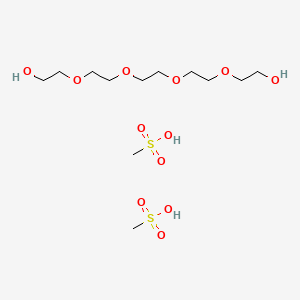
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)
